molecular formula C9H8FNO B3346112 7-Fluoro-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-35-5

7-Fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B3346112
CAS No.: 114417-35-5
M. Wt: 165.16 g/mol
InChI Key: PYOQBYNTTOIUIF-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated derivative of dihydroquinolinone. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a dihydroquinolinone precursor. Common methods include:

    Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Nucleophilic fluorination: Employing sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinolinone derivatives.

    Reduction: Reduction can lead to the formation of tetrahydroquinolinone derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinolinone derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

Common Synthetic Routes:

  • Starting Materials : Aniline derivatives are fluorinated to introduce the fluorine substituent.
  • Cyclization : The fluorinated aniline undergoes cyclization to form the quinoline core.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Medicinal Chemistry

The compound shows promise as a building block for synthesizing various pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Research indicates that 7-fluoro-2,3-dihydroquinolin-4(1H)-one derivatives exhibit significant cytotoxicity against several cancer cell lines, including colorectal adenocarcinoma. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Antimicrobial Agents : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Mechanism of Action : As an antimicrobial agent, it may inhibit bacterial cell wall synthesis and interfere with DNA replication. As an anticancer agent, it may induce apoptosis by inhibiting key enzymes involved in cell proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Anticancer Study

A study demonstrated that derivatives of this compound showed significant toxicity against human colorectal adenocarcinoma cell lines, indicating its potential role in cancer treatment.

Antimicrobial Study

Another investigation into the antibacterial properties found that compounds similar to this compound displayed potent activity against various bacterial strains, reinforcing its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: The non-fluorinated parent compound.

    7-Chloro-2,3-dihydroquinolin-4(1H)-one: A chlorinated analog.

    7-Bromo-2,3-dihydroquinolin-4(1H)-one: A brominated analog.

Uniqueness

7-Fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorination often enhances metabolic stability, lipophilicity, and binding interactions, making it a valuable modification in drug design.

Biological Activity

7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated derivative of the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound has been investigated for its interactions with various biological targets, leading to promising implications in drug development. The molecular formula of this compound is C₉H₈FNO, with a molecular weight of approximately 165.16 g/mol .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB 468), indicating its potential as an anticancer agent .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, its ability to inhibit AChE suggests a role in modulating neurotransmitter levels, which could be beneficial in treating conditions like Alzheimer's disease. Additionally, the compound's structural features allow it to interact with various biomolecules, enhancing its therapeutic potential .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their cytotoxic effects on cancer cell lines. Notably, compounds derived from the quinoline scaffold exhibited varying degrees of activity against MCF-7 cells, with some showing enhanced potency compared to established drugs like chloroquine .
  • Inhibitory Effects on Enzymes : The compound was tested for its inhibitory effects on AChE and MAOs. It was found to be a potent inhibitor, suggesting its potential use in treating neurodegenerative diseases .
  • Comparative Studies : A comparison of this compound with structurally similar compounds revealed that variations in substitution patterns significantly affect biological activity. For example, compounds with different fluorine substitutions showed distinct inhibitory profiles against target enzymes .

Data Table

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameCAS NumberKey Biological ActivityIC50 (µM)
This compound114417-35-5Anticancer (MCF-7)TBD
6-Fluoro-2,3-dihydroquinolin-4(1H)-one38470-26-7AntimicrobialTBD
8-Fluoro-2,3-dihydroquinolin-4(1H)-one38470-28-9Enzyme InhibitionTBD
6-Fluoro-2-methyl-2,3-dihydroquinolin-4(1H)-one61293-18-3CytotoxicityTBD

Note : IC50 values are subject to further investigation.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 7-Fluoro-2,3-dihydroquinolin-4(1H)-one?

The synthesis typically involves cyclization or functionalization of fluorinated precursors. For example:

  • Cyclocondensation : Fluoro-substituted aniline derivatives are reacted with cyclic ketones or esters under acidic or basic conditions to form the dihydroquinolinone core .
  • Fluorination strategies : Late-stage fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 7-position .
  • Optimization : Reaction parameters (e.g., solvent polarity, temperature) significantly impact yields. For instance, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Q. How are physicochemical properties (e.g., solubility, melting point) determined for this compound?

  • Melting point : Differential scanning calorimetry (DSC) or capillary methods are used. Structural analogs like 6-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibit melting points between 200–250°C, influenced by hydrogen bonding .
  • Solubility : Measured via shake-flask method in solvents like DMSO, methanol, or aqueous buffers. Fluorine substitution at the 7-position may reduce solubility in polar solvents due to increased hydrophobicity .

Q. What analytical techniques validate the purity and structure of this compound?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity (>95% is typical for research-grade material) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic shifts include δ ~2.8–3.2 ppm (dihydroquinolinone CH₂ groups) and δ ~6.8–7.5 ppm (aromatic protons) .
    • ESI-MS : Molecular ion peaks [M+H]⁺ are observed, with fragmentation patterns confirming substituent positions .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in a cool, dry place away from oxidizing agents. Safety data sheets for analogs like 6-hydroxy-1H-quinolin-4-one recommend immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

  • DFT calculations : Used to study electronic effects of fluorine substitution. For example, the electron-withdrawing fluorine at C7 increases electrophilicity at the carbonyl group, enhancing nucleophilic attack susceptibility .
  • Molecular docking : Predicts interactions with biological targets (e.g., neurotransmitter receptors) by analyzing steric and electronic complementarity .

Q. What methodologies resolve contradictory data in synthesis optimization?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. For example, yields in dihydroquinolinone derivatives improved from 56% to 98% by adjusting amine substituents and reaction time .
  • Mechanistic studies : In situ IR or NMR monitors intermediate formation to troubleshoot low-yield steps .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Substituent variation : Introducing groups like amines (e.g., 8-fluoro-6-amine derivatives) modulates receptor affinity. For instance, dimethylaminoethyl substituents enhance binding to GABA receptors in benzodiazepine analogs .
  • Biological assays : Radioligand binding assays (e.g., for GABAₐ receptors) quantify affinity changes, with IC₅₀ values used to rank derivatives .

Q. What strategies address challenges in scaling up synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency during dihydroquinolinone formation .
  • Process safety : Exothermic reactions (e.g., fluorination) require controlled addition rates and temperature monitoring to prevent runaway reactions .

Q. How is crystallographic data utilized to confirm molecular conformation?

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles. For example, analogs like 1-benzyl-2,3-dihydroquinolin-4(1H)-one show planar quinolinone rings with slight puckering (mean σ(C–C) = 0.005 Å) .
  • Comparative analysis : Overlay crystallographic data with computational models to validate predicted geometries .

Q. What in vivo models evaluate the pharmacological potential of this compound?

  • Rodent neurobehavioral assays : Test anxiolytic or sedative effects (e.g., elevated plus maze, open field test) using doses calibrated from in vitro IC₅₀ values .
  • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability and metabolism .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQBYNTTOIUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281688
Record name 7-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-35-5
Record name 7-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114417-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Fluoro-2,3-dihydroquinolin-4(1H)-one
7-Fluoro-2,3-dihydroquinolin-4(1H)-one
7-Fluoro-2,3-dihydroquinolin-4(1H)-one
7-Fluoro-2,3-dihydroquinolin-4(1H)-one
7-Fluoro-2,3-dihydroquinolin-4(1H)-one
7-Fluoro-2,3-dihydroquinolin-4(1H)-one

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